Molecular Weight Reduction vs. Nintedanib Parent: Impact on Chromatographic Selectivity
The Nintedanib N-Acetyl Aniline Analog (CAS 1139458-48-2) has a molecular weight of 441.5 Da, representing a 98.1 Da reduction compared to the parent nintedanib (539.6 Da) due to the absence of the N-methylpiperazine moiety . This structural contraction significantly alters its chromatographic behavior. In validated RP-HPLC methods for nintedanib esylate, the despiperazinyl analog elutes earlier under acidic gradient conditions due to the loss of the ionizable piperazine group, which, when present in the parent, contributes to increased retention via ion-pairing interactions at low pH (e.g., 0.1% formic acid) [1]. This difference in molecular weight also provides a distinct MS/MS precursor ion at m/z 442.2 [M+H]+, enabling unambiguous identification and quantification in complex sample matrices where isobaric interferences might challenge UV-based detection .
| Evidence Dimension | Molecular Weight and Expected Chromatographic Polarity Impact |
|---|---|
| Target Compound Data | MW = 441.48 g/mol; XlogP = 4.4; precursor ion m/z 442.2 [M+H]+ |
| Comparator Or Baseline | Nintedanib parent (CAS 656247-17-5): MW = 539.6 g/mol; XlogP est. ~3.5 |
| Quantified Difference | MW difference = -98.1 Da; XlogP difference = +0.9 units; earlier elution anticipated in RP-HPLC |
| Conditions | Computed physicochemical properties (XlogP, TPSA) derived from chemical structure analysis. Chromatographic behavior inferred from reversed-phase acidic gradient conditions typical for nintedanib impurity profiling. |
Why This Matters
The distinct MW and retention shift ensure that laboratories can achieve baseline resolution between the despiperazinyl analog and the parent nintedanib, preventing co-elution and false-negative impurity reporting.
- [1] Zhang, X., et al. (2019). Quality by Design as a risk-based strategy: Development of a LC-MS/MS method for nintedanib and its seven impurities. Journal of Pharmaceutical and Biomedical Analysis, 176, 112789. View Source
